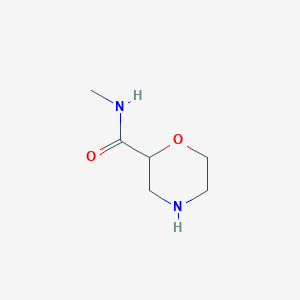
Acth (5-24)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acth (5-24) is a synthetic peptide that corresponds to a fragment of the adrenocorticotropic hormone (ACTH). This peptide is involved in the regulation of the adrenal cortex and plays a crucial role in the stress response by stimulating the production of cortisol. It is used in various scientific research applications, particularly in studies related to endocrinology and stress physiology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acth (5-24) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of Acth (5-24) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Acth (5-24) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives with protecting groups.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted analogs of Acth (5-24), each with distinct biochemical properties.
Aplicaciones Científicas De Investigación
Acth (5-24) is widely used in scientific research, including:
Endocrinology: Studying the regulation of cortisol production and adrenal function.
Neuroscience: Investigating the role of ACTH fragments in stress response and behavior.
Pharmacology: Developing and testing new drugs that target the adrenal cortex.
Biotechnology: Producing synthetic peptides for therapeutic and diagnostic purposes.
Mecanismo De Acción
Acth (5-24) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to the production and release of cortisol. The peptide’s activity is mediated through specific molecular interactions with MC2R and downstream signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
Corticotropin-Releasing Hormone (CRH): A peptide hormone involved in the stress response.
Adrenocorticotropic Hormone (ACTH): The full-length hormone from which Acth (5-24) is derived.
α-Melanocyte-Stimulating Hormone (α-MSH): Another peptide that binds to melanocortin receptors.
Uniqueness
Acth (5-24) is unique in its ability to selectively stimulate cortisol production without the full spectrum of effects associated with the entire ACTH molecule. This specificity makes it a valuable tool in research focused on adrenal function and stress physiology.
Propiedades
Número CAS |
39603-68-4 |
|---|---|
Fórmula molecular |
C116H182N36O24 |
Peso molecular |
2464.9 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C116H182N36O24/c1-65(2)93(148-105(167)87-37-23-53-150(87)110(172)81(33-15-19-49-120)137-91(155)62-133-97(159)84(58-70-60-132-75-29-11-10-28-73(70)75)145-101(163)80(35-21-51-130-115(124)125)140-103(165)83(56-68-26-8-7-9-27-68)144-104(166)85(59-71-61-128-64-135-71)143-96(158)74(121)44-45-92(156)157)107(169)134-63-90(154)136-76(30-12-16-46-117)98(160)138-77(31-13-17-47-118)99(161)139-79(34-20-50-129-114(122)123)100(162)142-82(36-22-52-131-116(126)127)111(173)151-54-24-38-88(151)106(168)149-95(67(5)6)108(170)141-78(32-14-18-48-119)102(164)147-94(66(3)4)109(171)146-86(57-69-40-42-72(153)43-41-69)112(174)152-55-25-39-89(152)113(175)176/h7-11,26-29,40-43,60-61,64-67,74,76-89,93-95,132,153H,12-25,30-39,44-59,62-63,117-121H2,1-6H3,(H,128,135)(H,133,159)(H,134,169)(H,136,154)(H,137,155)(H,138,160)(H,139,161)(H,140,165)(H,141,170)(H,142,162)(H,143,158)(H,144,166)(H,145,163)(H,146,171)(H,147,164)(H,148,167)(H,149,168)(H,156,157)(H,175,176)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t74-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,93-,94-,95-/m0/s1 |
Clave InChI |
ZWGWBBLVTYACSI-GRUOQAKFSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)N |
| 39603-68-4 | |
Secuencia |
EHFRWGKPVGKKRRPVKVYP |
Sinónimos |
5-24 ACTH ACTH (5-24) ACTH (5-24), hexahydrochloride ACTH(5-24) corticotropin-(5-24)-peptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[4-(chloromethyl)phenyl]butanoate](/img/structure/B1627884.png)






![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene](/img/structure/B1627898.png)





